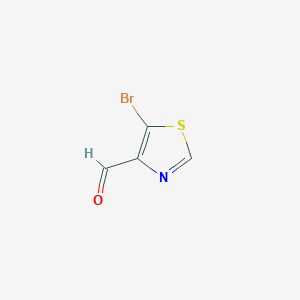
2-amino-5-bromopyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-5-bromopyrimidine-4-carbonitrile is an organic compound used in the synthesis of various chemicals . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-bromo-2-chloropyrimidine with potassium nitride . It is also used in the synthesis of pyridine, pyrimidine, and pyridinone C-nucleoside phosphoramidites .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C5H3BrN4 . It has a molecular weight of 199.01 .Chemical Reactions Analysis
This compound is used in the synthesis of various compounds. For instance, it is employed in the synthesis of pyridine, pyrimidine, and pyridinone C-nucleoside phosphoramidites, and in the synthesis of 2-phthalimido-5-bromopyrimidine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 199.01 and a melting point of 254 °C .Safety and Hazards
2-amino-5-bromopyrimidine-4-carbonitrile is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation . It is advised to handle this compound with appropriate personal protective equipment and to avoid its release into the environment .
Mechanism of Action
Target of Action
Brominated aromatic amine reagents like this compound are often used in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
It’s known that the bromine atom in the molecule can be replaced by other groups through nucleophilic substitution reactions. This enables the synthesis of a wide range of pyrimidine derivatives.
Biochemical Pathways
Given its role in the synthesis of various organic compounds, it can be inferred that this compound may influence a variety of biochemical pathways depending on the specific targets it interacts with.
Result of Action
As a key intermediate in the synthesis of various organic compounds, its effects would likely depend on the specific compounds it helps synthesize.
Action Environment
Safety information suggests that it should be handled in a well-ventilated area to avoid breathing in dust, fume, gas, mist, vapors, or spray .
properties
| { "Design of the Synthesis Pathway": "The synthesis of 2-amino-5-bromopyrimidine-4-carbonitrile can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,4-dichloro-5-bromopyrimidine", "sodium cyanide", "ammonia", "ethanol", "water" ], "Reaction": [ { "Step 1": "2,4-dichloro-5-bromopyrimidine is reacted with sodium cyanide in ethanol and water to form 2-amino-5-bromopyrimidine-4-carbonitrile." }, { "Step 2": "The intermediate compound is then treated with ammonia in ethanol to yield the final product, 2-amino-5-bromopyrimidine-4-carbonitrile." } ] } | |
CAS RN |
1369485-79-9 |
Molecular Formula |
C5H3BrN4 |
Molecular Weight |
199 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



